

Evybactin: A Novel DNA Gyrase Inhibitor Targeting *Mycobacterium tuberculosis*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

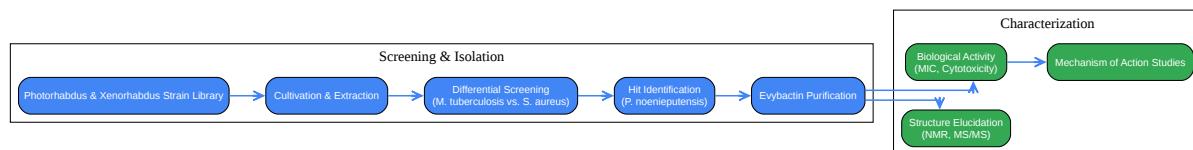
Compound Name:	Evybactin
Cat. No.:	B15567355

[Get Quote](#)

An In-depth Technical Guide on its Discovery from *Photobacterium noenieputensis*

Audience: Researchers, scientists, and drug development professionals.

Executive Summary


The rise of antibiotic-resistant bacteria, particularly *Mycobacterium tuberculosis* (Mtb), presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. This technical guide details the discovery and characterization of **Evybactin**, a potent and selective antibiotic isolated from the entomopathogenic bacterium *Photobacterium noenieputensis*. **Evybactin** is a non-ribosomal depsipeptide that exhibits highly selective and potent activity against Mtb.^{[1][2]} Its unique mechanism of action involves targeting DNA gyrase, an essential enzyme for bacterial DNA replication.^{[3][4][5]} What makes **Evybactin** particularly promising is its selective entry into Mtb cells via the BacA transporter, a mechanism that spares the host's microbiome and reduces the likelihood of off-target effects.^{[3][4]} This document provides a comprehensive overview of the discovery workflow, quantitative efficacy data, detailed experimental methodologies, and key visualizations to facilitate a deeper understanding of **Evybactin**'s potential as a lead compound for the development of new anti-tuberculosis therapies.

Discovery of Evybactin

The discovery of **Evybactin** originated from the screening of a library of culture extracts from 58 strains of *Photorhabdus* and *Xenorhabdus*, bacteria symbiotic with entomopathogenic nematodes.[6] These bacteria are known to produce a diverse array of secondary metabolites with antimicrobial properties to protect their insect host from invading microbes.[7][8] The screening strategy employed a differential approach, testing for activity against *M. tuberculosis* H37Rv while simultaneously counter-screening against *Staphylococcus aureus* to identify compounds with selective activity.[6] A culture supernatant from *Photorhabdus noenieputensis* DSM 25462 demonstrated potent and selective inhibition of Mtb growth, leading to the isolation and characterization of **Evybactin**.[6]

Discovery Workflow

The logical workflow for the discovery of **Evybactin** is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the discovery and initial characterization of **Evybactin**.

Quantitative Data

Evybactin's potent and selective activity against *M. tuberculosis* is a key attribute. The following tables summarize the quantitative data gathered from various studies.

Antimicrobial Activity of Evybactin

Organism	MIC (µg/mL)
Mycobacterium tuberculosis	0.25[6][9]
Escherichia coli ATCC 25922	8[10]
Escherichia coli ΔtolC	0.25[10]
Staphylococcus aureus	Inactive[6]
Lactobacillus sp.	No activity[1]
Bacteroides sp.	No activity[1]

Cytotoxicity of Evybactin

Cell Line	IC50 (µg/mL)
HepG2 (Human liver cancer cell line)	>128[6][9]
FaDu (Human pharyngeal cancer cell line)	>128[6][9]
HEK293 (Human embryonic kidney cells)	>128[6][9]

In Vivo Efficacy of Evybactin

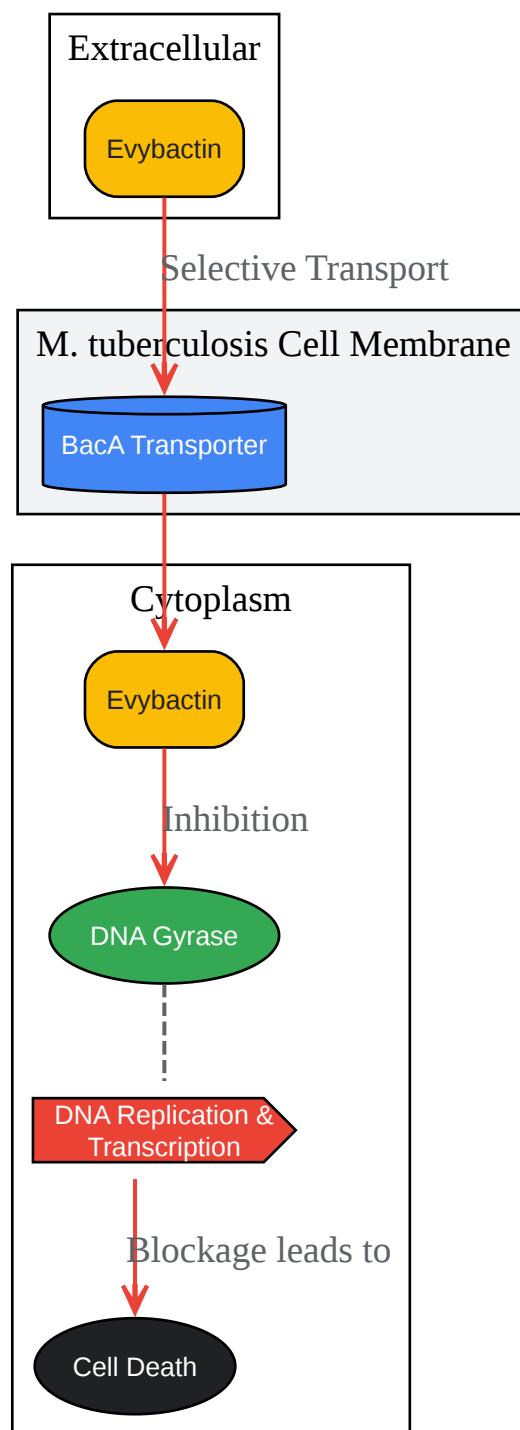
In a mouse model of septicemia infected with *E. coli*, **Evybactin** demonstrated significant efficacy. A single intraperitoneal dose of 25 mg/kg was effective in inhibiting the infection, and a 100 mg/kg dose protected the mice from infection, while 83% of the untreated control animals died within 24 hours.[9]

Mechanism of Action

Evybactin employs a unique two-step mechanism to selectively kill *M. tuberculosis*. This involves selective uptake into the bacterial cell followed by the inhibition of an essential enzyme.

Selective Uptake via the BacA Transporter

The selectivity of **Evybactin** for *M. tuberculosis* is primarily due to its mode of entry into the cell. It is actively transported across the mycobacterial cell membrane by the BacA transporter,


a promiscuous transporter of hydrophilic compounds.[3][4] Homologs of BacA are not widely distributed among other bacteria, and it is absent in human gut symbionts, which explains **Evybactin**'s narrow spectrum of activity.[11] In *E. coli*, a homolog of BacA, SbmA, can transport **Evybactin** into the cell; however, it is efficiently removed by the TolC-dependent efflux pump, rendering the bacterium less susceptible unless the efflux mechanism is compromised (e.g., in a Δ tolC mutant).[12][13]

Inhibition of DNA Gyrase

Once inside the mycobacterial cell, **Evybactin**'s primary target is DNA gyrase, a type II topoisomerase that is essential for maintaining DNA supercoiling and is crucial for DNA replication and transcription.[3][4] **Evybactin** acts as a DNA gyrase poison by stabilizing the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately cell death.[6] Structural studies have revealed that **Evybactin** binds to an allosteric site on the DNA gyrase that overlaps with the binding site of synthetic thiophene inhibitors, a different site than that targeted by fluoroquinolone antibiotics.[6]

Signaling Pathway of **Evybactin**'s Action

The following diagram illustrates the mechanism of action of **Evybactin**.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Evybactin** in *Mycobacterium tuberculosis*.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of **Evybactin**.

Cultivation of *Photobacterium noenieputensis* and Evybactin Extraction

- Cultivation: *P. noenieputensis* DSM 25462 is inoculated into a suitable liquid medium, such as Luria-Bertani Broth (LBB), and incubated at 28°C with aeration for 48-72 hours.[\[6\]](#)
- Extraction: The culture broth is subjected to solvent extraction, typically with ethyl acetate. The organic phase, containing the secondary metabolites, is then concentrated in vacuo to yield a crude extract.[\[14\]](#)
- Purification: The crude extract is further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate pure **Evybactin**.[\[6\]](#)

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of **Evybactin** against *M. tuberculosis* and other bacteria is determined using standard broth microdilution methods.[\[4\]](#) For *M. tuberculosis*, this typically involves the use of Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[\[4\]](#) Bacterial growth is assessed after a defined incubation period, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

DNA Gyrase Inhibition Assays

The inhibitory effect of **Evybactin** on DNA gyrase is assessed through two primary in vitro assays:

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP.

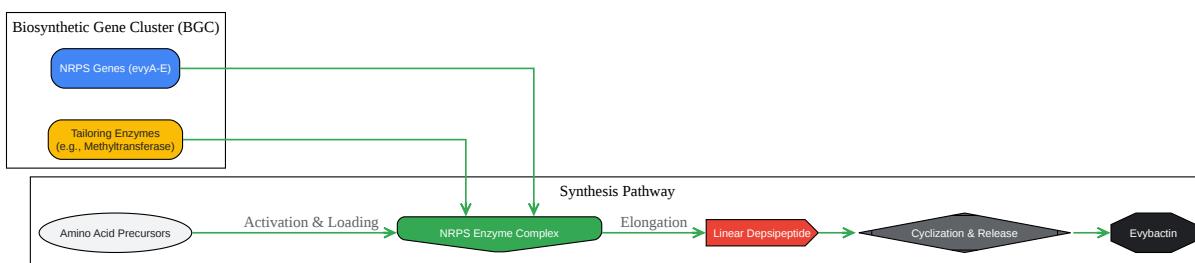
- Reaction Mixture: A typical reaction mixture contains purified *M. tuberculosis* DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and an assay buffer containing HEPES, magnesium acetate, DTT, potassium glutamate, and spermidine.[\[3\]](#)

- Procedure: The reaction is initiated by the addition of the enzyme and incubated at 37°C for 30-60 minutes. The reaction is then stopped, and the different plasmid topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.[3][15]
- Analysis: The inhibition of supercoiling activity by **Evybactin** is visualized by a decrease in the amount of supercoiled plasmid DNA compared to a no-drug control. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by quantifying the band intensities.

This assay determines if an inhibitor stabilizes the covalent enzyme-DNA intermediate, leading to DNA cleavage.

- Reaction Mixture: The assay is set up similarly to the supercoiling assay but typically uses supercoiled plasmid DNA as the substrate and omits ATP.[1][16]
- Procedure: After incubation of the enzyme, DNA, and inhibitor at 37°C, the reaction is treated with a protein denaturant (like SDS) and a protease (proteinase K) to trap the cleavage complex.[1]
- Analysis: The formation of linear plasmid DNA, resulting from the stabilized double-strand break, is analyzed by agarose gel electrophoresis. An increase in the linear DNA band in the presence of the inhibitor indicates that it acts as a DNA gyrase poison.[1]

Macromolecular Biosynthesis Assay


This assay is used to determine the specific cellular pathway targeted by an antimicrobial compound. It measures the incorporation of radiolabeled precursors into major macromolecules.

- Principle: Bacterial cells are treated with the antimicrobial agent, and then radiolabeled precursors for DNA (³H]thymidine), RNA (³H]uridine), protein (³H]leucine), and cell wall (¹⁴C]N-acetylglucosamine) synthesis are added.[10][17]
- Procedure: After a defined incubation period, the incorporation of the radiolabel into the respective macromolecules is quantified by measuring the radioactivity of the acid-precipitable material.

- Analysis: A significant reduction in the incorporation of a specific precursor in the presence of the compound indicates that its primary target lies within that particular biosynthetic pathway. For **Evybactin**, a pronounced inhibition of DNA synthesis was observed.[6]

Biosynthesis of Evybactin

Evybactin is a non-ribosomal depsipeptide, synthesized by a large multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[15] Bioinformatic analysis of the *P. noemieputensis* genome identified a 49.6 kb biosynthetic gene cluster (BGC) responsible for **Evybactin** synthesis.[6] This BGC contains the core NRPS genes with a modular architecture corresponding to the number of amino acid residues in the **Evybactin** structure.[6]

[Click to download full resolution via product page](#)

Caption: Simplified overview of the non-ribosomal peptide synthesis of **Evybactin**.

Conclusion and Future Perspectives

The discovery of **Evybactin** represents a significant advancement in the search for novel anti-tuberculosis agents. Its potent and selective activity, coupled with a unique mechanism of action, makes it an attractive lead compound for further drug development. The selective targeting of *M. tuberculosis* via the BacA transporter is a particularly valuable attribute, as it

minimizes the potential for disruption of the host microbiome and the development of widespread antibiotic resistance.

Future research will likely focus on several key areas:

- Lead Optimization: Medicinal chemistry efforts to synthesize analogs of **Evybactin** to improve its pharmacokinetic and pharmacodynamic properties.
- In Vivo Efficacy Studies: Comprehensive evaluation of **Evybactin**'s efficacy in animal models of tuberculosis to assess its therapeutic potential.
- Resistance Studies: In-depth investigation of the mechanisms by which *M. tuberculosis* might develop resistance to **Evybactin**.
- Biosynthetic Pathway Engineering: Manipulation of the **Evybactin** biosynthetic gene cluster to produce novel analogs with enhanced properties.

In conclusion, the discovery of **Evybactin** from *Photobacterium noemieputensis* underscores the importance of exploring unique ecological niches for novel antimicrobial compounds. This technical guide provides a foundational resource for researchers and drug developers interested in advancing our understanding and application of this promising new antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. inspiralis.com [inspiralis.com]
- 2. journals.asm.org [journals.asm.org]
- 3. inspiralis.com [inspiralis.com]
- 4. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 5. Secondary Metabolites Produced by Heterorhabditis Symbionts and Their Application in Agriculture: What We Know and What to Do Next - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5. Bacteriological Examination Culture [cdc.gov]
- 7. Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.unimib.it [elearning.unimib.it]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the methods for detecting *Mycobacterium tuberculosis*: what has the new millennium brought thus far? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Genome analysis of secondary metabolite-biosynthetic gene clusters of *Photorhabdus akhurstii* subsp. *akhurstii* and its antibacterial activity against antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dianas.web.uah.es [dianas.web.uah.es]
- 16. inspiralis.com [inspiralis.com]
- 17. Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evybactin: A Novel DNA Gyrase Inhibitor Targeting *Mycobacterium tuberculosis*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15567355#evybactin-discovery-from-photorhabdus-noenieputensis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com